molecular formula C24H21FN4O4S B11355913 5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide

5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide

Cat. No.: B11355913
M. Wt: 480.5 g/mol
InChI Key: OLGCULDXFOTTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of fluorophenyl, furan, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-fluorobenzylamine with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a pyrimidine derivative under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them into amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of nitro groups results in the corresponding amines.

Scientific Research Applications

5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H21FN4O4S

Molecular Weight

480.5 g/mol

IUPAC Name

5-[(4-fluorophenyl)methyl-(furan-2-ylmethyl)amino]-2-methylsulfonyl-N-phenylpyrimidine-4-carboxamide

InChI

InChI=1S/C24H21FN4O4S/c1-34(31,32)24-26-14-21(22(28-24)23(30)27-19-6-3-2-4-7-19)29(16-20-8-5-13-33-20)15-17-9-11-18(25)12-10-17/h2-14H,15-16H2,1H3,(H,27,30)

InChI Key

OLGCULDXFOTTSU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2)N(CC3=CC=C(C=C3)F)CC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.